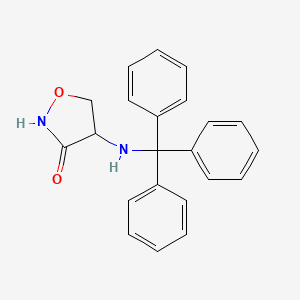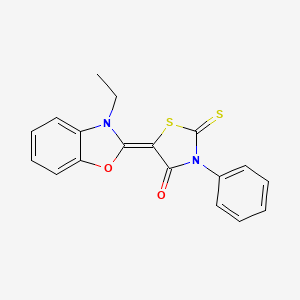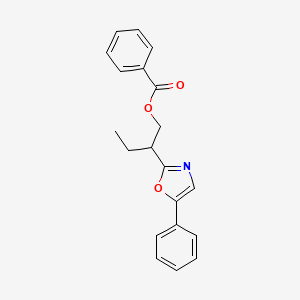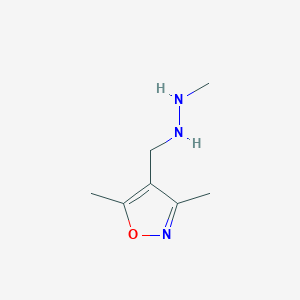
4-(Tritylamino)isoxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tritylamino)isoxazolidin-3-one is a heterocyclic compound that features an isoxazolidinone ring substituted with a tritylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tritylamino)isoxazolidin-3-one typically involves the reaction of tritylamine with isoxazolidin-3-one under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides, which undergo Michael addition followed by intramolecular cyclization . The reaction conditions often require the presence of a base such as tert-butoxide in a solvent like tert-butanol at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tritylamino)isoxazolidin-3-one can undergo various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, forming N-alkyl derivatives.
Oxidation and Reduction: The isoxazolidinone ring can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Substitution: The tritylamino group can participate in substitution reactions, potentially leading to a variety of substituted derivatives.
Common Reagents and Conditions
Alkylation: Typically involves alkyl halides and a base such as potassium carbonate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the isoxazolidinone ring, and various substituted tritylamino derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Tritylamino)isoxazolidin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes like α-amino acid oxidase.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
Wirkmechanismus
The mechanism of action of 4-(Tritylamino)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit α-amino acid oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another isoxazolidinone derivative with different substituents.
Isoxazolidin-5-ones: Compounds with a similar ring structure but different functional groups.
Uniqueness
4-(Tritylamino)isoxazolidin-3-one is unique due to the presence of the tritylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis, where its unique structure can be leveraged for targeted interactions and reactions.
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-(tritylamino)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C22H20N2O2/c25-21-20(16-26-24-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25) |
InChI-Schlüssel |
HIIYKCZFRJIBNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NO1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)





![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

